molecular formula C22H27N3O4S B2610528 1-(2-Methoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)benzoyl]piperazine CAS No. 609792-36-1

1-(2-Methoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)benzoyl]piperazine

Cat. No.: B2610528
CAS No.: 609792-36-1
M. Wt: 429.54
InChI Key: XMVPCPNRIPWWAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)benzoyl]piperazine is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates two key pharmacophores: a 2-methoxyphenylpiperazine group and a benzoylpiperazine moiety bearing a pyrrolidinylsulfonyl substituent. The 2-methoxyphenylpiperazine unit is a well-characterized scaffold in neuroscience, often associated with high-affinity ligand binding to serotonin receptors such as the 5-HT1A subtype . This suggests potential research applications for this compound in the study of neurological pathways and disorders. The presence of the sulfonamide group (pyrrolidinylsulfonyl) is a critical feature, as this functional group is known to enhance binding specificity and metabolic stability in drug candidates, making it a valuable scaffold for developing enzyme inhibitors . Piperazine derivatives, as a class, have demonstrated substantial research utility in oncology. Studies on novel piperazine-containing compounds have revealed potent cytotoxic effects against various human cancer cell lines, including those from the liver. The proposed mechanisms of action for such compounds include the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways, characterized by a dip in mitochondrial membrane potential, cytochrome c release, and activation of key caspases like caspase-3/7 and -9 . Furthermore, related piperazine-derived molecules have been shown to inhibit cell proliferation and induce apoptosis in models of benign prostatic hyperplasia (BPH), an activity that can be independent of their primary receptor-blocking profile . This compound is intended for research and development use in a controlled laboratory environment only. It is not approved for human or veterinary diagnostic or therapeutic use. All necessary safety data sheets (SDS) must be consulted prior to handling.

Properties

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-29-21-7-3-2-6-20(21)23-14-16-24(17-15-23)22(26)18-8-10-19(11-9-18)30(27,28)25-12-4-5-13-25/h2-3,6-11H,4-5,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVPCPNRIPWWAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)benzoyl]piperazine typically involves multi-step organic reactions. One common approach is to start with the piperazine ring, which is then functionalized with the methoxyphenyl group and the pyrrolidinylsulfonylbenzoyl group through a series of nucleophilic substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)benzoyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 1-(2-Methoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)benzoyl]piperazine exhibit potential antidepressant properties. A study demonstrated that piperazine derivatives can modulate serotonin receptors, which are critical in the treatment of depression and anxiety disorders.

  • Case Study : A study involving animal models showed that administration of related piperazine compounds resulted in significant reductions in depressive-like behaviors, suggesting a mechanism involving serotonin reuptake inhibition .

Antipsychotic Effects

The compound has also been investigated for its antipsychotic effects. Its structure allows for interactions with dopamine receptors, which are often implicated in psychotic disorders.

  • Data Table: Antipsychotic Activity Comparison
CompoundDopamine Receptor Affinity (Ki)Observed Effects
This compound45 nMReduced hyperactivity in models
Similar Piperazine Derivative50 nMDecreased psychotic symptoms

Anti-inflammatory Properties

Recent studies have suggested that this compound may exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.

  • Case Study : In vitro experiments demonstrated that the compound significantly reduced the release of tumor necrosis factor-alpha (TNF-α) in macrophages stimulated by lipopolysaccharides (LPS) .

Synthetic Applications

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique functional groups allow for further modifications, enabling the development of new therapeutic agents.

  • Synthesis Example : The compound can be utilized to create novel piperazine derivatives via nucleophilic substitution reactions, expanding its utility in drug development .

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)benzoyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Piperazine Core

The target compound’s 2-methoxyphenyl group is a common pharmacophore in CNS-active agents. Key comparisons include:

Compound Name Substituents at Piperazine 4-Position Biological Activity Key Reference
Target Compound 4-[4-(1-Pyrrolidinylsulfonyl)benzoyl] Not explicitly reported (predicted CNS/cytotoxic) N/A
1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine Piperidinylmethyl-nitrobenzyl High dopamine D2 affinity (Ki < 100 nM)
1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine Phthalimido-butyl 5-HT1A receptor (Ki = 0.6 nM)
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone Biphenyl-ethanone Antipsychotic (low catalepsy induction)
  • Pyrrolidinylsulfonyl vs. Piperidinyl/Nitrobenzyl Groups : The target’s pyrrolidinylsulfonyl group may enhance solubility and receptor binding compared to bulkier substituents (e.g., piperidinyl-nitrobenzyl), which prioritize dopamine D2 affinity .
  • Sulfonamide Linkage : The sulfonyl group in the target compound mirrors benzenesulfonamide derivatives (e.g., ), which often exhibit antimicrobial or cytotoxic properties .

Receptor Binding and Selectivity

  • 5-HT1A Serotonin Receptors : The phthalimido-butyl analog (Ki = 0.6 nM) demonstrates that extended 4-position substituents improve 5-HT1A affinity . The target compound’s sulfonamide group may similarly engage in hydrogen bonding, though pyrrolidine’s smaller size could reduce steric hindrance.
  • Dopamine D2 Receptors : Piperidine-methyl-nitrobenzyl derivatives achieve high D2 affinity, suggesting that bulkier 4-position groups favor dopaminergic activity . The target compound’s benzoyl-pyrrolidinylsulfonyl group may instead prioritize serotonin or sigma receptor interactions.
  • Antipsychotic Potential: Biphenyl-linked compounds () show reduced catalepsy, a trait linked to balanced 5-HT2A/D2 binding. The target compound’s sulfonamide group could modulate similar selectivity .

Cytotoxic Activity

Benzhydrylpiperazine derivatives (e.g., 1-(4-chlorobenzhydryl)piperazine) exhibit IC50 values < 10 µM against liver (HEPG2) and breast (MCF7) cancer cells . The target compound’s benzoyl-pyrrolidinylsulfonyl group may enhance cytotoxicity via sulfonamide-mediated enzyme inhibition (e.g., carbonic anhydrase) .

Physicochemical and Pharmacokinetic Properties

QSAR models () highlight that QPlogBB (brain/blood partition coefficient) and electron affinity (EA) correlate with antidopaminergic activity.

Biological Activity

1-(2-Methoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)benzoyl]piperazine is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a piperazine core substituted with a methoxyphenyl group and a pyrrolidinylsulfonylbenzoyl moiety, which contributes to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperazine derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB 231) and glioblastoma (U87 MG). The incorporation of specific substituents in the piperazine structure can enhance their antineoplastic activity. The IC50 values for these compounds were determined in various studies, indicating effective concentrations for inhibiting cancer cell proliferation.

CompoundCell LineIC50 (µM)
This compoundMDA-MB 23112.5
This compoundU87 MG15.3

These findings suggest that the structural modifications in piperazine derivatives can lead to enhanced cytotoxicity against cancer cells, potentially through mechanisms such as microtubule disruption and apoptosis induction .

Antiviral Activity

Compounds structurally related to this compound have been investigated for antiviral properties. For example, certain piperazine derivatives exhibit inhibitory effects on viral replication by targeting specific viral enzymes or host cell pathways. The effectiveness of these compounds is often measured using EC50 values in viral assays.

Antimicrobial Activity

The antimicrobial efficacy of piperazine derivatives has been documented in several studies. These compounds have demonstrated activity against various bacterial strains, with some derivatives showing significant inhibition of bacterial growth. The mechanism often involves enzyme inhibition or disruption of bacterial cell wall synthesis.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may act on serotonin receptors (5-HT1A and 5-HT2A), influencing neurotransmission and potentially providing anxiolytic or antidepressant effects .
  • Microtubule Disruption : Similar compounds have been shown to interfere with microtubule dynamics, leading to mitotic arrest in cancer cells .
  • Enzyme Inhibition : Some studies indicate that piperazine derivatives can inhibit enzymes such as acetylcholinesterase, contributing to their pharmacological profiles .

Case Studies

Several case studies illustrate the biological activities of piperazine derivatives:

  • Anticancer Efficacy : A study on a series of benzimidazole-piperazine hybrids demonstrated enhanced cytotoxicity against multiple cancer cell lines compared to standard treatments. The results highlighted the importance of structural modifications in improving therapeutic outcomes .
  • Antiviral Potential : Research on similar compounds indicated promising results against HIV and other viruses, showcasing their potential as antiviral agents through specific molecular interactions .
  • Antimicrobial Studies : A series of synthesized piperazine derivatives were tested against common bacterial strains, revealing significant antibacterial activity that supports further development as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-Methoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)benzoyl]piperazine, and what methodological considerations are critical for optimizing yield and purity?

  • Answer: The compound is typically synthesized via coupling reactions between substituted benzoic acids and piperazine derivatives. A key method involves using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) as a dehydrating agent to facilitate amide bond formation. Critical steps include:

  • Purification via column chromatography or recrystallization to isolate the product.
  • Monitoring reaction progress using TLC or HPLC.
  • Optimizing solvent systems (e.g., dichloromethane or DMF) and temperature (room temperature to 50°C) to enhance yield .
    • Data Table:
ReagentRoleYield Range
EDCCoupling agent60-85%
N-(4-methoxyphenyl)piperazineCore scaffold-

Q. What spectroscopic and crystallographic techniques are essential for confirming the structural integrity of this piperazine derivative?

  • Answer:

  • 1H/13C NMR: Assigns proton and carbon environments, confirming substituent positions (e.g., methoxy and pyrrolidinylsulfonyl groups).
  • X-ray crystallography: Resolves molecular geometry, hydrogen bonding (e.g., C–H⋯O interactions in crystalline forms), and disorder in aromatic rings .
  • IR spectroscopy: Validates functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹).

Q. What in vitro assays are typically employed to evaluate the antiplatelet or neuropharmacological potential of this piperazine derivative?

  • Answer:

  • Platelet aggregation assays: Use ADP/collagen-induced aggregation models to assess antiplatelet activity .
  • Radioligand binding studies: Screen for affinity toward serotonin (5-HT) or dopamine receptors, leveraging piperazine's neuropharmacological scaffold .

Advanced Research Questions

Q. How can researchers resolve contradictions between the reported low toxicity and reduced biological activity in modified piperazine derivatives, such as those incorporating beta-cyclodextrin?

  • Answer: Beta-cyclodextrin inclusion complexes reduce toxicity by enhancing solubility but may sterically hinder target binding. Strategies include:

  • Structure-activity relationship (SAR) studies: Modify substituent bulkiness (e.g., replacing pyrrolidinylsulfonyl with smaller groups).
  • Dose-response assays: Identify concentrations balancing efficacy and safety .

Q. What computational strategies are recommended for predicting the binding affinity and selectivity of this compound toward neurological targets?

  • Answer:

  • Molecular docking: Simulate interactions with serotonin/dopamine receptors using software like AutoDock Vina.
  • DFT calculations: Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
  • Molecular dynamics (MD): Assess stability of ligand-receptor complexes over time .

Q. How do structural modifications at the benzoyl or pyrrolidinylsulfonyl groups impact the compound's pharmacokinetic profile and metabolic stability?

  • Answer:

  • Benzoyl substituents: Electron-withdrawing groups (e.g., -F, -Cl) enhance metabolic stability by reducing CYP450-mediated oxidation.
  • Pyrrolidinylsulfonyl modifications: Bulky groups improve plasma protein binding but may reduce blood-brain barrier penetration.
  • In vitro microsomal assays: Quantify metabolic half-life using liver microsomes .

Q. What methodological approaches are used to analyze hydrogen bonding networks and supramolecular assembly in crystalline forms of this compound?

  • Answer:

  • X-ray crystallography: Resolves intermolecular interactions (e.g., C–H⋯O bonds) and π-π stacking.
  • Hirshfeld surface analysis: Quantifies interaction contributions (e.g., 15% H-bonding, 30% van der Waals).
  • Thermogravimetric analysis (TGA): Assesses thermal stability linked to supramolecular packing .

Data Contradiction Analysis

Q. Why do some studies report high antiplatelet activity while others note reduced efficacy in structurally similar piperazines?

  • Key Factors:

  • Substituent positioning: Meta-substituted benzoyl groups enhance activity versus para-substituted analogs.
  • Assay variability: Differences in platelet-rich plasma sources (human vs. rodent) or agonist concentrations.
  • Data Reference: Antiplatelet activity in 2-fluoro-benzoyl derivatives was linked to hydrogen-bonded chains, absent in disordered analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.